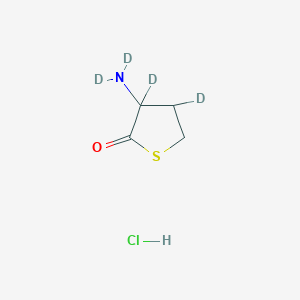
DL-Homocysteine Thiolactone-3,3,4,4-d4HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is a derivative of DL-homocysteine . It is a cyclic amino acid derivative that exhibits root-growth inhibitory activity . It has been used as a precursor in the synthesis of thiolactone-containing monomers for use in polymer-based formaldehyde-scavenging coatings .
Molecular Structure Analysis
The molecular formula of DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is C4H7NOS • HCl . The SMILES string representation is O=C1SCCC1N.Cl . The InChI code is InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4 (3)6;/h3H,1-2,5H2;1H .Chemical Reactions Analysis
DL-Homocysteine Thiolactone-3,3,4,4-d4HCl has been used in the preparation of thiolactone-containing monomers for use in polymer-based formaldehyde-scavenging coatings . It has also been used in the preparation of DL-buthionine and DL-homocysteine .Physical And Chemical Properties Analysis
DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is a crystalline solid . It has a molecular weight of 153.6 . It has a melting point of approximately 202-203 °C . It is soluble in DMF (15 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Safety And Hazards
DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is classified as a skin irritant (H315) and an eye irritant (H319) . Precautionary measures include washing with plenty of soap and water if skin irritation occurs (P302 + P352) and rinsing cautiously with water for several minutes if eye irritation occurs (P305 + P351 + P338) .
Propriétés
IUPAC Name |
3,4-dideuterio-3-(dideuterioamino)thiolan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D,3D;/hD2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-LEUDZYMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1CSC(=O)C1([2H])N([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dideuterio-3-(dideuterioamino)thiolan-2-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)
![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)







![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)

![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)
